molecular formula C16H14ClNO2 B13360071 3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide

Katalognummer: B13360071
Molekulargewicht: 287.74 g/mol
InChI-Schlüssel: YEEUDBJBHZXVPA-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide is an organic compound characterized by the presence of a chlorobenzyl group attached to a phenyl ring, which is further connected to an acrylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 3-hydroxyphenylacrylamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{3-[(2-Chlorobenzyl)oxy]phenyl}boronic acid
  • 3-{3-[(2-Chlorobenzyl)oxy]phenyl}methanol
  • 3-{3-[(2-Chlorobenzyl)oxy]phenyl}amine

Uniqueness

3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide is unique due to its acrylamide moiety, which imparts specific reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Eigenschaften

Molekularformel

C16H14ClNO2

Molekulargewicht

287.74 g/mol

IUPAC-Name

(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C16H14ClNO2/c17-15-7-2-1-5-13(15)11-20-14-6-3-4-12(10-14)8-9-16(18)19/h1-10H,11H2,(H2,18,19)/b9-8+

InChI-Schlüssel

YEEUDBJBHZXVPA-CMDGGOBGSA-N

Isomerische SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C/C(=O)N)Cl

Kanonische SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=CC(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.